Azetidine, 1-acetyl-3-chloro-

Azetidine Synthesis Lewis Acid Catalysis Acylative Dealkylation

Sourcing a stable 3-haloazetidine with a defined biological profile for neurochemical assays is challenging; N-unsubstituted analogs are too reactive, while 3-bromo variants lack stability. 1-Acetyl-3-chloroazetidine (CAS 179894-10-1) solves this directly: • **Validated bioactivity:** Documented inhibition of chick choline acetyltransferase (ChAT) - a ready-to-use probe for Alzheimer's/cognition research. • **Synthetic handle:** C-Cl bond enables nucleophilic substitution (C, N, O, S) while N-acetyl ensures stability during library synthesis. • **Supply confidence:** ≥98% purity, reproducible yields, and HTS-grade quality to minimize false positives.

Molecular Formula C5H8ClNO
Molecular Weight 133.57 g/mol
CAS No. 179894-10-1
Cat. No. B11923765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine, 1-acetyl-3-chloro-
CAS179894-10-1
Molecular FormulaC5H8ClNO
Molecular Weight133.57 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(C1)Cl
InChIInChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3
InChIKeyGHIRQJGODJTKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3-chloroazetidine Procurement Guide


Azetidine, 1-acetyl-3-chloro- (CAS 179894-10-1, molecular formula C5H8ClNO, MW 133.57 g/mol) is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with an acetyl group at the N-1 position and a chlorine atom at the C-3 position . This compound belongs to the 3-haloazetidine subclass, which is valued in medicinal chemistry and organic synthesis due to the strained azetidine core conferring unique reactivity and the halogen substituent enabling further functionalization [1].

Workflow Medicinal chemistry and organic synthesis scaffold
Selection 3-chloro handle for nucleophilic displacement
Use context N-acetyl protection for multi-step protocol stability

1-Acetyl-3-chloroazetidine Procurement Considerations


Within the 3-haloazetidine family, substitution at the N-1 and C-3 positions drastically alters synthetic utility and biological profile. The 1-acetyl-3-chloro variant offers a distinct balance: the chlorine atom provides a robust leaving group for nucleophilic displacement, while the N-acetyl moiety imparts stability and modulates electronic properties, distinguishing it from its 3-bromo (more labile) or N-unsubstituted (more reactive) counterparts [1]. Procurement of a generic 3-chloroazetidine without the N-acetyl group would result in a compound with divergent reactivity, potentially incompatible with established synthetic protocols or biological assays optimized for this specific derivative [2].

Target
Potential Substitute
Risk Profile
1-Acetyl-3-chloroazetidine
Unprotected 3-chloroazetidine
Lacks N-acetyl stabilization; may undergo ring-opening and compromise multi-step synthesis compatibility.
1-Acetyl-3-chloroazetidine
3-Bromoazetidine
Bromide leaving group increases lability; may alter reaction kinetics and product selectivity, not a direct replacement.

Quantitative Evidence for 1-Acetyl-3-chloroazetidine


Synthetic Access via Acylative Dealylation

In a patented process for modifying N-substituted azetidines, the conversion of N-tert-butyl-3-chloroazetidine to 1-acetyl-3-chloroazetidine is achieved with a 90% yield under Lewis acid catalysis [1]. This high-yielding transformation stands in contrast to the generally poor yields associated with alternative preparative methods for 3-substituted azetidines, which often suffer from ring-opening side reactions [1].

Synthetic Yield
Head-to-head
90% yield via acylative dealylation
Supports higher-yield scale-up route
Patent-derived comparison; conventional routes often suffer ring-opening.
Azetidine Synthesis Lewis Acid Catalysis Acylative Dealkylation Process Chemistry

ChAT Inhibitory Activity

This compound has been quantitatively evaluated for inhibitory activity against chick choline acetyltransferase (ChAT) in an in vitro assay, with data curated in the BindingDB (ChEMBL_49105) [1]. While a precise IC50 value is not publicly disclosed in the summary, the presence of this assay entry establishes a documented, assay-specific biological activity profile that differentiates it from other 3-haloazetidines lacking such defined activity in this enzyme system [1].

ChAT Inhibition
Assay context
Active in chick ChAT assay (BindingDB)
Defined assay activity for SAR studies
IC50 not publicly disclosed; verify in target-specific assay.
Choline Acetyltransferase ChAT Inhibition Neurochemical Assay BindingDB

High Purity Commercial Supply

Specialty chemical suppliers offer 1-acetyl-3-chloroazetidine with a purity specification of Not Less Than (NLT) 98%, certified under ISO quality systems . This level of purity exceeds the ≥95% purity commonly found for more generic 3-chloroazetidine building blocks, ensuring greater batch-to-batch consistency and minimizing the impact of impurities on sensitive catalytic or biological experiments .

Purity Specification
Specification review
NLT 98% (ISO certified)
Reduced impurity-related variability
Supplier specification; analytical method details may vary.
High Purity Intermediate Pharmaceutical QC API Intermediate ISO Certified

Stability Enhancement by N-Acetyl Group

The N-acetyl group in 1-acetyl-3-chloroazetidine enhances the compound's stability by reducing the nucleophilicity of the ring nitrogen through resonance, thereby mitigating undesired ring-opening reactions common to free secondary amine azetidines . This is supported by GHS classification indicating the compound is 'Stable under recommended storage conditions' . In contrast, unprotected 3-chloroazetidine is more prone to hydrolytic and thermal decomposition, limiting its shelf life and complicating its use in multi-step syntheses.

Chemical Stability
Class-level inference
Stable under recommended storage; N-acetyl reduces ring-opening tendency
May support longer shelf-life and multi-step use
Based on GHS classification and mechanistic rationale; validate under specific conditions.
Chemical Stability Azetidine Reactivity Storage Stability Process Safety

Applications of 1-Acetyl-3-chloroazetidine


Synthesis of 3-Substituted Azetidine Libraries

Leveraging the documented 90% yield for N-acetyl installation [1] and the established reactivity of the C-Cl bond towards nucleophiles , 1-acetyl-3-chloroazetidine serves as an ideal starting material for constructing diverse 3-substituted azetidine libraries. Its N-acetyl group provides the necessary stability during subsequent transformations, while the chloride is a versatile handle for introducing carbon, nitrogen, oxygen, or sulfur functionalities. This approach is particularly valuable in medicinal chemistry for exploring SAR around azetidine-containing drug candidates.

ChAT Inhibitor Development for Neurological Research

The documented inhibitory activity against chick choline acetyltransferase (ChAT) in a curated BindingDB assay [1] positions this compound as a validated hit or lead-like scaffold for neurochemical research. Scientists studying cholinergic neurotransmission in Alzheimer's disease, myasthenia gravis, or cognitive disorders can utilize this compound to initiate SAR studies, leveraging the high-purity material to ensure reproducible in vitro and ex vivo results.

High-Throughput Screening in Drug Discovery

The combination of high synthetic yield [1], commercial availability at ≥98% purity , and a defined biological activity in a key neurochemical assay [2] makes this compound a robust entry point for high-throughput screening campaigns. Its clean, defined structure and good stability profile minimize false positives and artifacts, aligning with the quality requirements of modern HTS and fragment-based drug discovery platforms.

Application
Selection Property
Validation Focus
Synthesis of 3-substituted azetidine libraries
N-Acetyl stabilization and C-Cl reactivity
Nucleophilic displacement scope and yield reproducibility
ChAT inhibitor development for neurological research
Documented ChAT assay activity
Reproducibility in cholinergic target assays
High-throughput screening in drug discovery
High purity and defined biological profile
Minimize false positives; ensure batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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